S-Flurbiprofen-acyl-b-D-glucuronide
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Overview
Description
S-Flurbiprofen-acyl-b-D-glucuronide: is a metabolite of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID). This compound is formed through the conjugation of flurbiprofen with glucuronic acid, resulting in a glucuronide metabolite. It plays a significant role in the metabolism and excretion of flurbiprofen in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Flurbiprofen-acyl-b-D-glucuronide involves the conjugation of flurbiprofen with glucuronic acid. This reaction typically requires the presence of glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid to the flurbiprofen molecule. The reaction conditions often include an aqueous environment with a suitable buffer to maintain the pH .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to provide the necessary conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: S-Flurbiprofen-acyl-b-D-glucuronide can undergo various chemical reactions, including:
Hydrolysis: This reaction involves the cleavage of the glucuronide bond, resulting in the release of flurbiprofen and glucuronic acid.
Oxidation and Reduction: These reactions can modify the functional groups on the flurbiprofen moiety, potentially altering its pharmacological properties.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the glucuronide bond.
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride can be employed.
Major Products Formed:
Hydrolysis: Flurbiprofen and glucuronic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives of flurbiprofen.
Scientific Research Applications
S-Flurbiprofen-acyl-b-D-glucuronide has several scientific research applications, including:
Pharmacokinetics: Studying the metabolism and excretion of flurbiprofen in the body.
Drug Development: Investigating the pharmacological properties of flurbiprofen metabolites.
Toxicology: Assessing the safety and potential adverse effects of flurbiprofen and its metabolites.
Biomarker Discovery: Identifying biomarkers for monitoring flurbiprofen metabolism in clinical settings.
Mechanism of Action
S-Flurbiprofen-acyl-b-D-glucuronide exerts its effects primarily through its parent compound, flurbiprofen. Flurbiprofen inhibits the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. By inhibiting these enzymes, flurbiprofen reduces inflammation, pain, and fever. The glucuronide conjugate itself may not have significant pharmacological activity but plays a crucial role in the metabolism and excretion of flurbiprofen .
Comparison with Similar Compounds
Ibuprofen-acyl-b-D-glucuronide: A metabolite of ibuprofen, another NSAID.
Ketoprofen-acyl-b-D-glucuronide: A metabolite of ketoprofen, also an NSAID.
Naproxen-acyl-b-D-glucuronide: A metabolite of naproxen, another NSAID.
Uniqueness: S-Flurbiprofen-acyl-b-D-glucuronide is unique due to its specific parent compound, flurbiprofen. While other NSAIDs also form glucuronide metabolites, the pharmacokinetic and pharmacodynamic properties of flurbiprofen and its metabolites may differ from those of other NSAIDs. This uniqueness can influence the drug’s efficacy, safety, and therapeutic applications .
Properties
CAS No. |
162992-66-7 |
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Molecular Formula |
C21H21FO8 |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(2S)-2-(3-fluoro-4-phenylphenyl)propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H21FO8/c1-10(12-7-8-13(14(22)9-12)11-5-3-2-4-6-11)20(28)30-21-17(25)15(23)16(24)18(29-21)19(26)27/h2-10,15-18,21,23-25H,1H3,(H,26,27)/t10-,15-,16-,17+,18-,21-/m0/s1 |
InChI Key |
PLPQBSOCUVSKTP-IYXYQCAZSA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
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